BOS-172722

説明

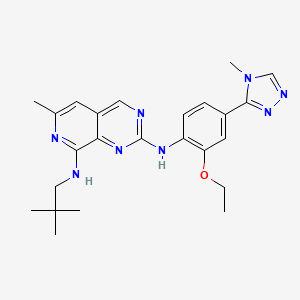

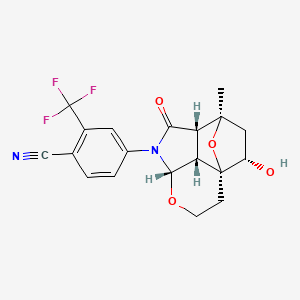

This compound is a pyrido[3,4-d]pyrimidine monopolar spindle 1 (MPS1) inhibitor . It has been identified as a Phase 1 clinical candidate with the name BOS172722 . The introduction of a methyl group curbs its metabolism .

Synthesis Analysis

The synthesis of this compound involves the formylation of anilines . A solution of aniline in formic acid was heated to 100 °C for 1.5 hours . The reaction mixture was then concentrated in vacuo .科学的研究の応用

がん治療:有糸分裂阻害

BOS-172722は第二世代の抗有糸分裂剤として機能します {svg_1}. これは、有糸分裂チェックポイントを標的にし、がん細胞が細胞分裂を完了するのを防ぎ、細胞死を誘導します。 この化合物は、11 nMのIC50でMps1キナーゼを阻害する能力について、前臨床研究で有望な結果を示しており、がん細胞増殖に対する強力な阻害効果を示唆しています {svg_2}.

併用療法:相乗効果

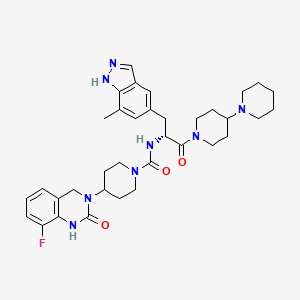

よく知られた化学療法薬であるパクリタキセルとの併用で、this compoundは、トリプルネガティブ乳がん(TNBC)細胞株の治療において相乗効果を示しました {svg_3}. これは、this compoundが既存の化学療法薬の有効性を高め、より効果的ながん治療プロトコルにつながる可能性を示唆しています {svg_4}.

臨床試験:安全性と有効性

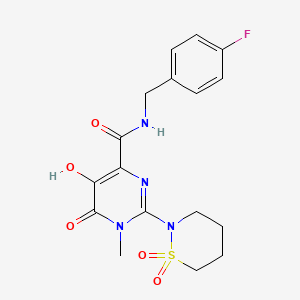

This compoundは、単剤療法およびパクリタキセルとの併用療法における、進行非血液悪性腫瘍に対する安全性と忍容性を評価するために、臨床試験で評価されています {svg_5}. これらの研究は、最大耐量と推奨されるフェーズ2用量を確立することを目的としており、これは新規がん治療薬の開発における重要なステップです {svg_6}.

標的療法:紡錘体集合チェックポイント

紡錘体集合チェックポイント(SAC)キナーゼMPS1を標的にするこの化合物の役割は、細胞分裂におけるSACの役割とその治療標的としての可能性を研究するための貴重なツールになります {svg_7}. This compoundは、MPS1を阻害することにより、特にTNBCにおいて、高度に増殖するがん細胞株における死への感受性を誘導することができます {svg_8}.

創薬:抗有糸分裂戦略

This compoundは、新規な抗有糸分裂戦略の開発に貢献します。 これは、古典的な微小管標的薬剤の代替手段を提供することにより、現在の治療法に関連する耐性と毒性の問題を克服することを目的とした創薬のための新しい道を開きます {svg_9}.

研究ツール:細胞周期分析

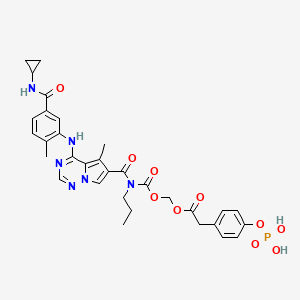

Mps1の強力な阻害剤として、this compoundは、細胞周期を研究する科学者にとって研究ツールとなります。 これは、有糸分裂チェックポイントの複雑さの探求と、細胞周期調節経路における他の潜在的な薬物標的の特定を可能にします {svg_10}.

薬理学的試験:用量最適化

This compoundを含む進行中の薬理学的試験は、最適な投与スケジュールと他の薬物との併用を決定するために不可欠です。 これらの研究は、治療における成功した応用にとって不可欠な、化合物の薬力学と薬物動態の理解に役立ちます {svg_11}.

分子生物学:キナーゼ阻害

This compoundは、MPS1キナーゼを選択的に阻害する能力を提供し、分子レベルでキナーゼ阻害を研究するためのモデルを提供します。 これは、さまざまな治療用途のためのより選択的かつ強力なキナーゼ阻害剤の設計に関する洞察につながる可能性があります {svg_12}.

作用機序

Target of Action

BOS-172722 is a novel and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase . Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors . It plays a crucial role in the alignment of chromosomes in cancer cells .

Mode of Action

this compound binds to Mps1, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors .

Biochemical Pathways

Mps1 acts during mitosis (cell division) and plays a pivotal role in the spindle assembly checkpoint (SAC), which monitors the correct bipolar attachment and tension of microtubules . Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur . The inhibition of Mps1 by this compound compromises this checkpoint, leading to increased chromosome missegregation errors .

Pharmacokinetics

It is known that this compound is orally bioavailable .

Result of Action

The inhibition of Mps1 by this compound leads to accelerated cell division with increased missegregation errors, ultimately reducing the viability of malignant cells . In highly proliferative triple-negative breast cancer (TNBC) cell lines with compromised SAC activity, this compound treatment alone induces significant sensitization to death .

Action Environment

The efficacy of this compound can be influenced by the tumor environment. For instance, it has shown strong synergistic effects in combination with Paclitaxel in TNBC cell lines . In in vivo pharmacodynamic experiments, this compound potently inhibits the SAC induced by Paclitaxel in human tumor xenograft models of TNBC .

生化学分析

Biochemical Properties

BOS-172722 plays a significant role in biochemical reactions, particularly in the spindle assembly checkpoint (SAC) pathway. It interacts with the MPS1 kinase, a pivotal protein of the SAC . The SAC monitors the correct bipolar attachment and tension of microtubules (MT). When all MTs have been properly attached to the kinetochores, the cells enter anaphase .

Cellular Effects

This compound has shown significant effects on various types of cells, particularly in highly proliferative triple-negative breast cancer (TNBC) cell lines with compromised spindle assembly checkpoint activity . It induces significant sensitization to death in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the MPS1 kinase. It inhibits the MPS1 kinase, which is vital for the recruitment of kinetochore components, namely, a complex of MAD2 and MAD1, to unattached kinetochores .

Temporal Effects in Laboratory Settings

In in vivo pharmacodynamic experiments, this compound potently inhibits the spindle assembly checkpoint induced by paclitaxel in human tumor xenograft models of TNBC .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has shown excellent pharmacokinetic properties in mice, rats, and dogs .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the spindle assembly checkpoint (SAC) pathway .

特性

IUPAC Name |

8-N-(2,2-dimethylpropyl)-2-N-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O/c1-7-33-19-11-16(22-31-27-14-32(22)6)8-9-18(19)29-23-25-12-17-10-15(2)28-21(20(17)30-23)26-13-24(3,4)5/h8-12,14H,7,13H2,1-6H3,(H,26,28)(H,25,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWLRDAOCLITOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors. It acts during mitosis (cell division) and plays a crucial role in the alignment of chromosomes in cancer cells. Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur. BOS172722 binds to Mps1, inhibiting its regulatory checkpoint activities. This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells. | |

| Record name | BOS172722 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1578245-44-9 | |

| Record name | BOS172722 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: What is the mechanism of action of BOS172722 and how does this impact cancer cells?

A: BOS172722 (N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine) is a highly selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. [, ] This kinase plays a crucial role in the spindle assembly checkpoint (SAC), a critical regulatory mechanism during mitosis. The SAC ensures proper chromosome segregation by delaying cell cycle progression until all chromosomes are correctly attached to the mitotic spindle. By inhibiting MPS1, BOS172722 disrupts the SAC, leading to premature mitotic exit and ultimately, cell death. [, ] This effect is particularly pronounced in rapidly dividing cells like those found in triple-negative breast cancer (TNBC). []

Q2: Why is BOS172722 considered a promising therapeutic agent for TNBC?

A: Preclinical studies have demonstrated that BOS172722 exhibits significant antitumor activity against TNBC, both alone and in combination with the chemotherapeutic agent paclitaxel. [] TNBC cells often display a heightened sensitivity to MPS1 inhibition due to their high proliferation rate and potential for compromised spindle assembly checkpoint activity. [] Furthermore, BOS172722 synergizes with paclitaxel by abrogating the mitotic delay induced by the latter, leading to increased chromosomal segregation defects and enhanced cell death. []

Q3: What are the key structural features of BOS172722 and how do they contribute to its properties?

A: The development of BOS172722 highlighted the importance of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core for improving metabolic stability. [] Early analogs without this methyl group suffered from rapid turnover in human liver microsomes. This modification likely disrupts the recognition of the compound by metabolic enzymes, leading to improved pharmacokinetic properties. []

Q4: Has BOS172722 shown efficacy in in vivo models of cancer?

A: Yes, BOS172722 has demonstrated promising antitumor activity in various in vivo models of TNBC. In preclinical studies, the compound effectively inhibited the spindle assembly checkpoint in human tumor xenografts, as evidenced by reduced phosphorylation of histone H3 and the MPS1 substrate KNL1. [] Importantly, combination therapy with BOS172722 and paclitaxel resulted in significant tumor regression in multiple TNBC models, including patient-derived xenografts and models of systemic metastasis. [] These findings underscore the potential of BOS172722 as a therapeutic strategy for TNBC.

Q5: Are there any known biomarkers that could predict response to BOS172722 treatment?

A: Emerging research suggests that BID (BH3 interacting-domain death agonist) upregulation might be associated with increased sensitivity to MPS1 inhibitors, including BOS172722. [] Studies have shown that cell lines and patient-derived cells with high BID expression exhibit increased susceptibility to BOS172722-induced cell death. [] This sensitivity appears to be mediated by the PIDDosome, a protein complex involved in caspase-2 activation and apoptosis. [] Further investigation is warranted to validate BID as a predictive biomarker for BOS172722 efficacy in clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)

![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)

![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)

![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)